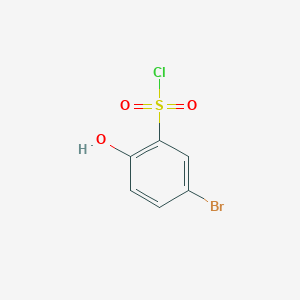

5-Bromo-2-hydroxy-benzenesulfonyl chloride

Overview

Description

5-Bromo-2-hydroxy-benzenesulfonyl chloride is a benzenesulfonyl chloride derivative . It has a molecular weight of 285.54 and its linear formula is BrC6H3(OCH3)SO2Cl . It is used in the preparation of various 1-bromo-3-heteroarylbenzene derivatives .

Synthesis Analysis

The synthesis of 5-Bromo-2-hydroxy-benzenesulfonyl chloride involves several steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization . It can be prepared effectively from cheap, easily available dimethyl terephthalate .Molecular Structure Analysis

The molecular structure of 5-Bromo-2-hydroxy-benzenesulfonyl chloride consists of a benzene ring substituted with a bromine atom, a hydroxyl group, and a sulfonyl chloride group . The presence of these functional groups contributes to its reactivity and its applications in organic synthesis .Chemical Reactions Analysis

5-Bromo-2-hydroxy-benzenesulfonyl chloride undergoes electrophilic aromatic substitution, a common reaction for aromatic compounds . This reaction involves the attack of an electrophile at the carbon atoms of the aromatic ring to form a cationic intermediate . The aromatic ring is regenerated from this cationic intermediate by loss of a proton .Physical And Chemical Properties Analysis

5-Bromo-2-hydroxy-benzenesulfonyl chloride is a white crystalline powder . It has a melting point of 115-118 °C and should be stored at a temperature of 2-8°C . It has a density of 1.717 .Scientific Research Applications

Palladium-Catalyzed Arylation

5-Bromo-2-hydroxy-benzenesulfonyl chloride has been utilized in palladium-catalyzed direct arylation processes. Studies have shown that it reacts efficiently in these reactions, allowing the synthesis of various arylated heteroarenes without cleaving the C–Br bonds. This process is valuable for synthesizing complex organic compounds in fields like medicinal chemistry and materials science (Skhiri et al., 2015).

Synthesis of Bioactive Compounds

Another significant application is in the synthesis of bioactive compounds. For instance, it has been used in the development of benzosiloxaboroles, which demonstrated potent activity against Gram-positive cocci, indicating potential as antibacterial agents (Pacholak et al., 2021). Additionally, it's used in the synthesis of pyrimidine derivatives with notable antibacterial and antifungal activities (Ranganatha et al., 2018).

Photodynamic Therapy for Cancer

A fascinating application is in the synthesis of zinc phthalocyanine compounds for photodynamic therapy, an innovative treatment method for cancer. These compounds, synthesized using 5-Bromo-2-hydroxy-benzenesulfonyl chloride, have shown remarkable potential due to their high singlet oxygen quantum yield, crucial for the effectiveness of photodynamic therapy (Pişkin et al., 2020).

Chemical Synthesis and Transformation

The compound is also instrumental in various chemical syntheses and transformations. For example, it's used in the palladium-catalyzed direct desulfitative 5-arylation of furans, demonstrating its versatility in creating functionalized arylfurans, which are important in organic synthesis and pharmaceutical development (Beladhria et al., 2014).

Safety and Hazards

5-Bromo-2-hydroxy-benzenesulfonyl chloride is classified as dangerous. It causes severe skin burns and eye damage . It may also cause respiratory irritation . Safety measures include not breathing dust, not ingesting, washing skin thoroughly after handling, and wearing protective gloves, clothing, and eye/face protection .

properties

IUPAC Name |

5-bromo-2-hydroxybenzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrClO3S/c7-4-1-2-5(9)6(3-4)12(8,10)11/h1-3,9H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVDBOZWASCNFKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)S(=O)(=O)Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrClO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.52 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2-hydroxy-benzenesulfonyl chloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,5,7-Trichlorothiazolo[4,5-d]pyrimidine](/img/structure/B3224393.png)

![4-(10,11-Dihydro-5H-dibenzo[a,d][7]annulen-5-yl)piperazin-1-amine](/img/structure/B3224447.png)

![Pyrazolo[1,5-a]pyrimidine-2-carboxylic acid, 5-chloro-7-(4-morpholinyl)-, ethyl ester](/img/structure/B3224454.png)

![[1-(Bromomethyl)cyclopropyl]methanamine](/img/structure/B3224481.png)